AZD6564: A Next-Generation Fibrinolysis Inhibitor Targeting Plasminogen-Fibrin Protein-Protein Interactions
AZD6564: A Next-Generation Fibrinolysis Inhibitor Targeting Plasminogen-Fibrin Protein-Protein Interactions
Executive Summary
The physiological balance between hemostasis and fibrinolysis is critical for vascular integrity. When hyperfibrinolysis occurs—such as in heavy menstrual bleeding, trauma, or major surgery—antifibrinolytic agents are required to stabilize clots. AZD6564 is a potent, orally bioavailable fibrinolysis inhibitor designed to overcome the limitations of first-generation lysine analogs like tranexamic acid (TXA). By utilizing an isoxazolone scaffold as a carboxylic acid isostere, AZD6564 achieves superior potency in disrupting the plasminogen-fibrin protein-protein interaction (PPI) while demonstrating absolute selectivity over GABAa receptors, thereby eliminating the neurotoxic liabilities associated with TXA[1].
Pathophysiological Context & Target Rationale
Fibrinolysis is a tightly regulated cascade driven by the zymogen plasminogen . Tissue plasminogen activator (tPA) or urokinase plasminogen activator (uPA) cleaves plasminogen to form the active serine protease plasmin . The localized activation of plasminogen on the fibrin clot surface is mediated by the binding of C-terminal lysine residues on fibrin to the Lysine Binding Sites (LBS) located within the five kringle domains of plasminogen and plasmin[2].
Historically, inhibitors like TXA and ε-aminocaproic acid (EACA) have been used to competitively block these LBS. However, TXA exhibits off-target weak antagonism at the gamma-aminobutyric acid type A (GABAa) receptor. In high systemic doses, this off-target binding lowers the seizure threshold and causes gastrointestinal distress[1]. The development of AZD6564 was driven by the critical need for a lysine mimetic that retains LBS affinity but is structurally distinct enough to avoid GABAa interaction[2].
Structural Design and Mechanism of Action
AZD6564 (5-[(2R,4S)-2-(2,2-Dimethylpropyl)-4-piperidinyl]-3(2H)-isoxazolone) represents a breakthrough in rational drug design[3].
Mechanistic Causality: To mimic the terminal carboxylate of lysine without triggering GABAa receptors, researchers replaced the standard carboxylic acid group with an isoxazolone ring , acting as a bioisostere[1]. X-ray crystallography confirms that AZD6564 binds deeply within the LBS of the plasmin kringle domains[2]. By occupying this pocket, AZD6564 sterically hinders plasmin from docking onto the exposed lysine residues of the fibrin polymer. This effectively paralyzes the fibrinolytic cascade by disrupting the essential protein-protein interaction (PPI) between the protease and its substrate[4].
Mechanism of Action: AZD6564 blocks plasminogen/plasmin Kringle LBS, preventing fibrinolysis.
Quantitative Pharmacodynamics & Selectivity
The structural optimization of AZD6564 yielded significant improvements in both potency and safety margins compared to the clinical standard, TXA. The table below synthesizes the core pharmacodynamic parameters[1][4].
Table 1: Comparative Pharmacodynamic Profile
| Parameter | AZD6564 | Tranexamic Acid (TXA) |
| Primary Target | Plasminogen/Plasmin Kringle LBS | Plasminogen/Plasmin Kringle LBS |
| Human Plasma Clot Lysis (IC₅₀) | 0.44 μM | ~8.0 - 10.0 μM |
| Rat Hemorrhage Model (EC₅₀) | 1.62 μM | ~19-fold higher than AZD6564 |
| GABAa Receptor Activity | No detectable activity | Weak antagonist (Seizure risk) |
| Predicted Human Oral Dose | 340 mg BID (Twice daily) | 1000 mg TID (Three times daily) |
Experimental Methodologies & Self-Validating Protocols
To rigorously evaluate the efficacy of AZD6564, researchers must employ functional assays that accurately mimic the physiological coagulation-fibrinolysis axis. The following protocols are designed as self-validating systems to ensure data integrity.
Protocol A: In Vitro Human Plasma Clot Lysis Assay
Objective: To quantify the IC₅₀ of AZD6564 by measuring the prolongation of clot lysis time in human plasma. Causality & Rationale: Fibrinolysis is a dynamic, light-scattering event. Adding thrombin and calcium to citrated plasma forces the conversion of soluble fibrinogen to an insoluble fibrin mesh, causing a sharp increase in optical density (turbidity). The simultaneous addition of tPA activates endogenous plasminogen to degrade this mesh, causing turbidity to drop. AZD6564 delays this drop by blocking the plasmin-fibrin PPI[2].
Self-Validating Controls:
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Positive Control: 10 μM TXA (Establishes the baseline antifibrinolytic assay window).
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Negative Control: Vehicle (DMSO) + tPA (Establishes the maximum uninhibited lysis rate).
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Stability Control: Vehicle without tPA (Ensures the fibrin clot remains stable over the assay duration, ruling out spontaneous degradation).
Step-by-Step Workflow:
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Preparation: Seed 96-well microtiter plates with 50 μL of pooled citrated human plasma per well.
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Compound Addition: Add AZD6564 at varying concentrations (e.g., 0.01 μM to 10 μM) in a 1% DMSO final concentration. Incubate for 10 minutes at 37°C.
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Coagulation/Lysis Trigger: Rapidly add a 50 μL trigger solution containing human thrombin (0.5 U/mL final), CaCl₂ (15 mM final), and recombinant tPA (50 ng/mL final). Causality: Calcium overrides the citrate anticoagulant, thrombin builds the clot, and tPA initiates the lysis timer.
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Kinetic Readout: Immediately place the plate in a spectrophotometer. Measure absorbance at 405 nm every 1 minute for 120 minutes at 37°C.
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Data Analysis: Plot the OD curve. Define "Clot Lysis Time" as the time required for the turbidity to drop to 50% of its maximum value. Calculate the IC₅₀ based on the concentration-dependent prolongation of this time.
Step-by-step workflow of the in vitro human plasma clot lysis assay for evaluating AZD6564.
Protocol B: In Vivo Rat Tail Bleeding Model
Objective: To determine the systemic hemostatic efficacy (EC₅₀) of AZD6564 under hyperfibrinolytic conditions[4]. Causality & Rationale: Normal rodent bleeding times are too short to effectively measure antifibrinolytic activity. By continuously infusing exogenous tPA, researchers artificially induce a hyperfibrinolytic state (mimicking severe surgical bleeding). AZD6564 is administered to reverse this state, allowing for the calculation of an in vivo EC₅₀ based on plasma drug concentrations[1].
Step-by-Step Workflow:
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Anesthesia & Cannulation: Anesthetize Sprague-Dawley rats. Cannulate the jugular vein for tPA/drug infusion and the carotid artery for blood sampling.
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Hyperfibrinolytic Induction: Initiate a continuous intravenous infusion of human tPA (e.g., 1 mg/kg/hr) to prolong the baseline bleeding time.
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Compound Administration: Administer AZD6564 intravenously at varying doses (e.g., 0.1 to 5 mg/kg).
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Incision & Measurement: Make a standardized 3 mm incision at the tip of the tail. Submerge the tail in saline at 37°C. Record the time until bleeding completely stops for at least 60 seconds.
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Pharmacokinetic Correlation: Draw arterial blood at the time of bleeding cessation to measure the exact plasma concentration of AZD6564, establishing the precise EC₅₀ (1.62 μM)[4].
Conclusion
AZD6564 is a highly optimized, next-generation fibrinolysis inhibitor. By leveraging an isoxazolone bioisostere, it successfully uncouples potent plasminogen LBS inhibition from GABAa receptor antagonism. Its superior in vitro and in vivo profile translates to a highly effective hemostatic agent capable of achieving profound clinical efficacy at a fraction of the required dose of legacy therapies, representing a significant leap forward in the management of severe bleeding disorders.
References
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Cheng, Leifeng, et al. "Discovery of the Fibrinolysis Inhibitor AZD6564, Acting via Interference of a Protein–Protein Interaction." ACS Medicinal Chemistry Letters, vol. 5, no. 5, 2014, pp. 538–543. Source: PubMed Central (PMC). URL:[Link]
